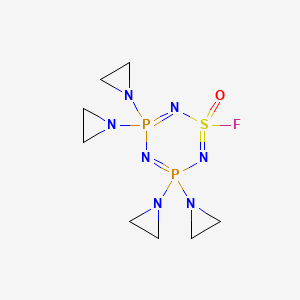
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a fluorine atom, and a unique thia-triaza-diphosphacyclohexa structure
Vorbereitungsmethoden
The synthesis of 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide involves multiple steps. The synthetic route typically starts with the preparation of aziridine precursors, followed by their reaction with phosphorus and sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of aziridine rings, forming amine derivatives.
Substitution: The fluorine atom and aziridine rings can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its aziridine rings and fluorine atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is unique due to its specific combination of aziridine rings, fluorine atom, and thia-triaza-diphosphacyclohexa structure. Similar compounds include:
- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide
- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-3,3,5,5-tetrahydro-1H-1,2,4,6,3,5-thiatriazadiphosphorine 1-oxide .
Eigenschaften
CAS-Nummer |
77666-80-9 |
|---|---|
Molekularformel |
C8H16FN7OP2S |
Molekulargewicht |
339.27 g/mol |
IUPAC-Name |
3,3,5,5-tetrakis(aziridin-1-yl)-1-fluoro-1λ6-thia-2,4,6-triaza-3λ5,5λ5-diphosphacyclohexa-1,3,5-triene 1-oxide |
InChI |
InChI=1S/C8H16FN7OP2S/c9-20(17)11-18(13-1-2-13,14-3-4-14)10-19(12-20,15-5-6-15)16-7-8-16/h1-8H2 |
InChI-Schlüssel |
GYIUYLBSLIXOEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P2(=NP(=NS(=N2)(=O)F)(N3CC3)N4CC4)N5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
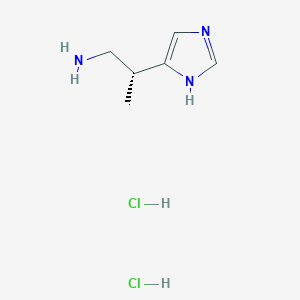
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
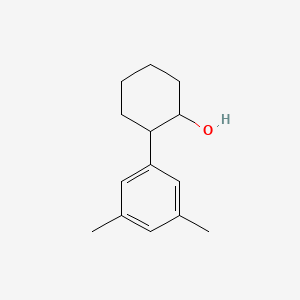
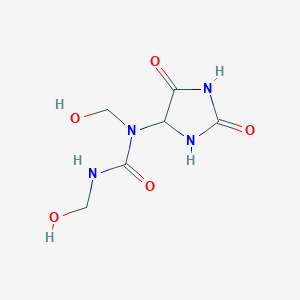

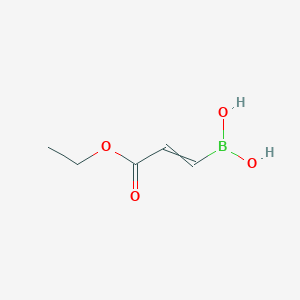




![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
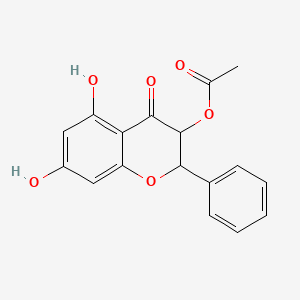
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
